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1-(2,5-Dimethoxyphenyl)heptan-1-one

Cat. No.: B7973310
M. Wt: 250.33 g/mol
InChI Key: HABCXCSIWBVLJM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)heptan-1-one is a synthetic organic compound with the molecular formula C15H22O3 and a molecular weight of approximately 250.34 g/mol . This molecule features a heptanone chain linked to a 2,5-dimethoxyphenyl ring system, a structural motif found in compounds investigated for various biological activities. Research into analogous dimethoxyphenyl-containing compounds highlights their value in medicinal chemistry, particularly as synthetic intermediates for developing potential therapeutic agents . For instance, certain derivatives have been studied for their role in biological pathways such as AMP-activated protein kinase (AMPK) activation, which is a target of interest in metabolic disease research . As a ketone with an aromatic ether system, this compound is also of interest in synthetic organic chemistry for developing novel methodologies, including C-H functionalization and the preparation of more complex molecular architectures . This product is intended for research and analysis in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B7973310 1-(2,5-Dimethoxyphenyl)heptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-4-5-6-7-8-14(16)13-11-12(17-2)9-10-15(13)18-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABCXCSIWBVLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2,5 Dimethoxyphenyl Heptan 1 One

Established Synthetic Pathways to 1-(2,5-Dimethoxyphenyl)heptan-1-one

The construction of the this compound skeleton is most prominently achieved through classical electrophilic aromatic substitution, with other potential routes offering alternative strategies.

Friedel-Crafts Acylation Approaches to this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). This reaction involves the introduction of a heptanoyl group onto the aromatic ring using an acylating agent, typically heptanoyl chloride or heptanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.comresearchgate.net

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich 1,4-dimethoxybenzene ring. The methoxy (B1213986) groups on the benzene (B151609) ring are activating and ortho-, para-directing, leading to the substitution occurring at the position ortho to one of the methoxy groups, yielding the desired this compound. uu.nl

Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. For instance, the reaction is often carried out in an inert solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction. ccsf.edumnstate.edumiracosta.edu

A general experimental procedure for a similar Friedel-Crafts alkylation of 1,4-dimethoxybenzene involves dissolving the aromatic substrate in a suitable solvent like glacial acetic acid, followed by the addition of the electrophile precursor and a strong acid catalyst like sulfuric acid, often at reduced temperatures to control the reaction rate. ccsf.edumnstate.edumiracosta.edu

Alternative Synthetic Routes to the this compound Skeleton

While Friedel-Crafts acylation is the most direct route, other synthetic strategies can be envisaged for the construction of the this compound skeleton. One such approach could involve the oxidation of a corresponding secondary alcohol, 1-(2,5-dimethoxyphenyl)heptan-1-ol. This oxidation can be achieved using various oxidizing agents.

Another potential, though less direct, route could involve organometallic reagents. For instance, a Grignard reagent derived from a halogenated 2,5-dimethoxybenzene derivative could react with heptanoyl chloride or a related heptanoic acid derivative. Alternatively, an organolithium reagent generated from 1,4-dimethoxybenzene could be acylated. These methods, however, are often more complex and may require stricter reaction conditions than the classical Friedel-Crafts approach.

A patent for the synthesis of a related compound, (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, starts from 1-(2,5-dimethoxyphenyl)-2-bromoethanone, highlighting that functionalized derivatives of the target ketone can serve as precursors for more complex molecules. google.com

Green Chemistry Principles in this compound Synthesis

Traditional Friedel-Crafts acylations often utilize stoichiometric amounts of Lewis acids, which generate significant amounts of acidic waste upon workup, posing environmental concerns. researchgate.net In recent years, the principles of green chemistry have been applied to develop more sustainable methods for the synthesis of aromatic ketones.

One promising approach is the use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia. uu.nlmdpi.com These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. For instance, the acylation of 1,4-dimethoxybenzene with acetic anhydride has been successfully carried out over various solid acid catalysts like Amberlyst-15 and Indion-125. google.com Another green approach involves the use of deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, and are often biodegradable and have low toxicity. researchgate.net

Furthermore, visible-light-induced aerobic C-H oxidation reactions have been developed for the synthesis of aromatic ketones, using air as the oxidant and water as the solvent, representing a highly environmentally friendly method. chemistryviews.org Photocatalytic methods, such as the photo Friedel–Crafts acylation of naphthoquinones, also offer a greener alternative to traditional methods. rsc.org

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection and Loading: The activity of the Lewis acid catalyst is a critical factor. While strong Lewis acids like AlCl₃ are highly effective, they can sometimes lead to side reactions. Milder catalysts may offer better selectivity. The catalyst loading is also important; using a catalytic amount rather than a stoichiometric amount is a key goal for process efficiency and sustainability. nih.gov

Solvent Effects: The solvent can influence the solubility of reactants and the stability of the reactive intermediates. Solvents with higher dielectric constants can sometimes enhance reaction rates. However, the choice of solvent must also consider its environmental impact and ease of removal.

Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a controlled temperature is essential to prevent side reactions and ensure the desired product is formed selectively. Reactions are typically run at low temperatures initially and then allowed to warm to room temperature. mnstate.edumiracosta.edu

Response surface methodology (RSM) has been employed to optimize the Friedel-Crafts acylation of other aromatic compounds, allowing for the systematic investigation of the effects of multiple variables on the reaction outcome. nih.govnih.gov

Stereochemical Control in Analogous Alkyl Ketone Synthesis

While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is present in the alkyl chain, is an important area of research. Achieving stereochemical control in the synthesis of such ketones is crucial for their potential applications in areas like pharmaceuticals, where the biological activity of enantiomers can differ significantly.

One strategy for achieving stereoselectivity is through the use of chiral catalysts. For example, asymmetric transfer hydrogenation of 1,2-diketones using a well-defined chiral Ru catalyst can lead to the formation of optically active α-hydroxy ketones. nih.gov Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of ketones. For instance, organocatalytic asymmetric desymmetrization strategies have been used to synthesize chiral ketones with excellent enantioselectivities. rsc.org

Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations for scale-up include:

Heat Management: Friedel-Crafts acylations are exothermic, and effective heat management is critical on a large scale to prevent runaway reactions and ensure product quality and safety. This often requires specialized reactors with efficient cooling systems.

Mass Transfer: Ensuring efficient mixing of reactants and catalyst is crucial for achieving consistent reaction rates and yields.

Catalyst Handling and Recovery: On an industrial scale, the handling of large quantities of Lewis acids requires careful safety protocols. The development of reusable and easily separable catalysts, such as solid acids, is highly advantageous for simplifying workup procedures and reducing waste. researchgate.net

Solvent Selection and Recovery: The choice of solvent for large-scale production must consider factors such as cost, safety, environmental impact, and the ease of recovery and recycling.

Process Safety: A thorough understanding of the reaction kinetics and potential hazards is essential for the safe operation of a large-scale process. This includes conducting a comprehensive risk assessment.

Regulatory Compliance: The production of specialty chemicals for commercial use must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), to ensure product quality and consistency. chromatographyonline.com

Chemical Reactivity and Mechanistic Studies of 1 2,5 Dimethoxyphenyl Heptan 1 One

Electrophilic Aromatic Substitution Reactions of the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl group in 1-(2,5-dimethoxyphenyl)heptan-1-one is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong ortho-, para-directing activators, significantly increasing the electron density of the aromatic ring. The acyl group, being a deactivating meta-director, influences the regioselectivity of these reactions. The positions ortho and para to the methoxy groups (positions 3, 4, and 6) are the most likely sites for substitution.

Common electrophilic aromatic substitution reactions for activated rings like this include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration would likely introduce a nitro group at the 4- or 6-position, while halogenation with bromine or chlorine would yield corresponding halogenated derivatives. The specific conditions of the reaction, such as the choice of reagent and solvent, would determine the precise outcome and the distribution of isomers.

Reactions Involving the Ketone Functionality of this compound

The ketone functionality is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. A prominent example of this is the Grignard reaction. The addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl group would result in the formation of a tertiary alcohol after acidic workup.

Another important nucleophilic addition is the reaction with organolithium reagents. These reactions are similar to Grignard reactions and lead to the formation of alcohols. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl or aryl groups.

The ketone can undergo condensation reactions with various nitrogen-based nucleophiles. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. Substituted hydrazines, such as 2,4-dinitrophenylhydrazine, are often used to form crystalline derivatives that can be easily characterized.

The Wittig reaction provides a method for converting the ketone into an alkene. By reacting this compound with a phosphorus ylide, the carbonyl oxygen is replaced with a carbon-carbon double bond, offering a route to various unsaturated derivatives.

Transformations of the Heptyl Chain of this compound

While the heptyl chain is generally less reactive than the aromatic ring or the ketone, it can undergo certain transformations. Free-radical halogenation, for instance, can introduce a halogen atom at various positions along the chain, although this reaction typically lacks high selectivity. More specific transformations often require the prior introduction of a functional group.

Oxidation-Reduction Chemistry of this compound

The ketone group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The resulting 1-(2,5-dimethoxyphenyl)heptan-1-ol can be a useful intermediate for further synthesis.

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH2) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). These reactions would yield 1-(2,5-dimethoxyphenyl)heptane.

Oxidation of the molecule can be more complex. Strong oxidizing agents could potentially cleave the molecule or oxidize the aromatic ring. However, under specific conditions, the benzylic position (the carbon adjacent to the aromatic ring) could be targeted for oxidation.

Advanced Spectroscopic and Structural Elucidation of 1 2,5 Dimethoxyphenyl Heptan 1 One

Infrared (IR) and Raman Spectroscopy of 1-(2,5-Dimethoxyphenyl)heptan-1-one

Vibrational Mode Assignments and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of specific vibrational modes. For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its constituent functional groups: the aromatic ring, the methoxy (B1213986) groups, the carbonyl group, and the alkyl chain.

The analysis of vibrational modes is often accomplished through a combination of experimental data and computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a reasonable degree of accuracy.

Key Vibrational Mode Assignments:

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most characteristic and intense absorptions in the IR spectrum of ketones. For aromatic ketones like acetophenone (B1666503), this band typically appears in the range of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to aliphatic ketones. In the case of this compound, the C=O stretching vibration is expected to be a strong band in this region. Studies on acetophenone have shown that this mode can be influenced by the solvent environment. ias.ac.in

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically occur above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The heptyl chain will give rise to characteristic C-H stretching vibrations. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups are expected in the 2965-2850 cm⁻¹ range. For instance, in 7-methoxy-4-methylcoumarin, methyl group C-H stretching vibrations were observed around 2902 and 2855 cm⁻¹. wikipedia.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a set of bands in the 1625-1400 cm⁻¹ region. For substituted benzenes, these bands can be complex.

C-O Stretching: The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the IR spectrum. Aryl-alkyl ethers typically show an asymmetric C-O-C stretching band between 1275 and 1200 cm⁻¹ and a symmetric stretching band between 1075 and 1020 cm⁻¹.

Heptyl Chain Vibrations: The heptyl group will also contribute to bending vibrations (scissoring, wagging, twisting) in the 1470-1370 cm⁻¹ region.

A detailed assignment of the vibrational modes for this compound can be inferred from the analysis of related molecules such as 2',5'-dimethoxyacetophenone. The primary differences in the spectra would arise from the additional vibrational modes associated with the longer heptyl chain.

Interactive Data Table: Predicted Vibrational Modes for this compound

Vibrational Mode **Expected Wavenumber Range (cm⁻¹) **Functional Group
Aromatic C-H Stretch3100-30002,5-Dimethoxyphenyl
Aliphatic C-H Stretch2965-2850Heptyl Chain
Carbonyl C=O Stretch1685-1665Ketone
Aromatic C=C Stretch1625-14002,5-Dimethoxyphenyl
C-O-C Asymmetric Stretch1275-1200Methoxy
C-O-C Symmetric Stretch1075-1020Methoxy

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in this compound are the substituted benzene ring and the carbonyl group.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of an aromatic ketone like this compound is expected to be dominated by two types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones, there are typically two π → π* absorption bands. The more intense band, often referred to as the E-band, occurs at shorter wavelengths, while a less intense band, the B-band, appears at longer wavelengths. For acetophenone in water, the π → π* transition is observed at approximately 244 nm. researchgate.netresearchgate.net Conjugation and substitution on the aromatic ring can significantly influence the position and intensity of these bands.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically weak (low molar absorptivity) and appear at longer wavelengths compared to the π → π* transitions. For acetone, this transition is observed around 275 nm. masterorganicchemistry.com In acetophenones, the n→π* transition is often observed as a shoulder or a weak band in the 300-330 nm region.

The presence of two methoxy groups on the benzene ring in this compound is expected to cause a bathochromic (red) shift in the π → π* absorption bands due to the electron-donating nature of the methoxy groups, which increases conjugation. Research on substituted acetophenones has shown that electron-donating groups tend to shift the absorption maximum to longer wavelengths. mun.ca For 2'-methoxyacetophenone, UV absorption maxima are observed around 250 nm and 310 nm. csic.es The long heptyl chain is not a chromophore and is not expected to significantly affect the position of the absorption maxima.

Interactive Data Table: Expected Electronic Transitions for this compound

Electronic Transition Expected λmax Range (nm) Chromophore Relative Intensity
π → π* (E-band)~220-260Substituted Phenyl KetoneHigh
π → π* (B-band)~260-300Substituted Phenyl KetoneModerate
n → π*~300-330Carbonyl GroupLow

X-Ray Crystallography of this compound and its Co-crystals/Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of the current date, no crystal structure for this compound has been reported in the Cambridge Structural Database (CSD). However, insights into its potential crystal packing can be gleaned from the crystal structures of related compounds.

For instance, the crystal structure of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone (B184777) reveals a planar molecular conformation with intermolecular interactions, including C-H···π and C-H···O hydrogen bonds, which stabilize the crystal packing. csic.es It is plausible that this compound would also exhibit a largely planar conformation of the aromatic ketone moiety. The flexible heptyl chain, however, would likely adopt a low-energy, extended conformation within the crystal lattice. The packing of long-chain alkyl aromatic compounds is often influenced by van der Waals interactions between the alkyl chains, which can lead to layered or interdigitated structures.

Co-crystals:

The formation of co-crystals, which are crystalline solids composed of two or more different molecules held together by non-covalent interactions, is a strategy often employed to modify the physicochemical properties of a substance. wikipedia.org Aromatic ketones are known to form co-crystals with various co-formers, particularly those capable of hydrogen bonding. nih.gov

Given the presence of the carbonyl oxygen and the methoxy groups, this compound has potential hydrogen bond acceptor sites. Therefore, it could form co-crystals with hydrogen bond donors such as carboxylic acids or phenols. The design of such co-crystals would involve selecting co-formers that can form robust supramolecular synthons with the target molecule. nih.gov The resulting crystal structure would be a complex interplay of the shapes of the co-former and this compound, as well as the specific intermolecular interactions they form.

Without experimental data, any discussion of the specific crystal structure of this compound or its co-crystals remains speculative. However, based on the principles of crystal engineering and the known structures of similar molecules, one can anticipate a structure governed by a combination of π-π stacking of the aromatic rings, C-H···O interactions involving the carbonyl and methoxy groups, and van der Waals forces from the packing of the heptyl chains.

Theoretical and Computational Studies of 1 2,5 Dimethoxyphenyl Heptan 1 One

Quantum Chemical Calculations on 1-(2,5-Dimethoxyphenyl)heptan-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. sumitomo-chem.co.jp A DFT analysis of this compound would typically employ a functional like B3LYP with a basis set such as 6-311G** to optimize the molecule's geometry and calculate its electronic characteristics. nih.gov

The optimization process determines the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the methoxy (B1213986) and heptanoyl groups would be established.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily excited. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which is critical for predicting sites of chemical reactions. The carbonyl oxygen and the oxygen atoms of the methoxy groups are expected to be primary nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Predicted Value Significance
Geometric Parameters
C=O Bond Length ~1.22 Å Typical double bond character of a ketone.
Phenyl-C(O) Bond Length ~1.49 Å Single bond connecting the aromatic ring and carbonyl group.
O-CH₃ Bond Length ~1.36 Å Characteristic of an aryl ether.
Electronic Properties
HOMO Energy ~ -6.2 eV Indicates electron-donating ability.
LUMO Energy ~ -1.5 eV Indicates electron-accepting ability.
HOMO-LUMO Gap ~ 4.7 eV Relates to chemical reactivity and electronic transitions.

Note: This table contains illustrative data based on typical values for similar aromatic ketones and is not derived from a specific published study on this exact molecule.

Ab Initio Calculations of Energetics and Reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results for molecular energetics and reactivity.

These calculations can determine thermodynamic properties such as the heat of formation and Gibbs free energy. For reactivity, ab initio methods can compute parameters like electron affinity and ionization potential with high precision. Such calculations are essential for building a comprehensive understanding of the molecule's stability and reaction tendencies, forming a benchmark for less computationally intensive methods.

Molecular Dynamics Simulations of this compound

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov This is particularly important for a molecule like this compound, which possesses a flexible heptyl chain.

Conformational Analysis and Intermolecular Interactions

MD simulations model the molecule as a collection of atoms interacting through a set of classical force fields. By simulating the molecule's movement over nanoseconds or longer, researchers can explore its conformational landscape. The long alkyl chain can adopt numerous conformations, and MD simulations can identify the most stable (lowest energy) arrangements and the energy barriers between them. nih.gov

This analysis reveals how different parts of the molecule interact with each other, for example, if the alkyl chain folds back to interact with the aromatic ring. Furthermore, MD is crucial for studying intermolecular interactions. By placing the molecule in a simulated environment (e.g., a box of water or a lipid bilayer), these simulations can predict how it interacts with solvent molecules or biological membranes, providing insights into its solubility and potential to cross cellular barriers. nih.govresearchgate.net

Table 2: Illustrative Conformational Dihedral Angles for the Heptyl Chain

Dihedral Angle Description Predicted Stable Conformations (Energy Minima)
C(phenyl)-C(O)-C1-C2 Rotation around the carbonyl-alkyl bond ~180° (anti-periplanar)
C(O)-C1-C2-C3 First C-C bond of the alkyl chain ~60° (gauche), ~180° (anti)

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. umich.edu A QSAR model for analogs of this compound would be developed to predict the activity of new, unsynthesized compounds and to understand which structural features are key to their function.

The process involves several steps:

Data Set Assembly : A collection of structurally similar molecules (analogs) with experimentally measured biological activity is required.

Descriptor Calculation : For each molecule, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment from DFT). ucsb.edu

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For analogs of this compound, a QSAR study might investigate how changes in the length of the alkyl chain or the substitution pattern on the phenyl ring affect a specific biological endpoint.

Table 3: Example Descriptors for a Hypothetical QSAR Study of Aromatic Ketone Analogs

Analog LogP (Hydrophobicity) Molar Refractivity (Steric) Dipole Moment (Electronic) Hypothetical Activity (pIC₅₀)
1-(2,5-Dimethoxyphenyl)pentan-1-one 3.5 65 3.6 5.2
This compound 4.5 74 3.5 5.8
1-(2,5-Dimethoxyphenyl)nonan-1-one 5.5 83 3.4 6.1

Note: This table is for illustrative purposes to show the components of a QSAR analysis.

Reaction Mechanism Predictions for this compound Syntheses and Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. sumitomo-chem.co.jp For this compound, this can be applied to both its synthesis and its subsequent chemical transformations.

A common route to synthesize this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with heptanoyl chloride or heptanoic anhydride (B1165640), using a Lewis acid catalyst like AlCl₃ or a solid acid catalyst. acs.orgsigmaaldrich.comresearchgate.net DFT calculations can model the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, intermediates (such as the acylium ion), and transition states. sigmaaldrich.comresearchgate.net By calculating the energies of these species, an energy profile for the reaction can be constructed, revealing the activation energy for each step. This allows chemists to understand the rate-determining step and predict how changes in reactants or catalysts might affect the reaction outcome and yield. nih.gov

Similarly, the mechanisms of transformations, such as the reduction of the ketone to an alcohol or a methylene (B1212753) group, can be investigated. youtube.com Computational studies can predict the stereoselectivity of such reactions and provide a detailed, atomistic view of how the transformation occurs. nih.gov

Biological Activity and Mechanistic Investigations of 1 2,5 Dimethoxyphenyl Heptan 1 One Non Human Systems

In Vitro Enzyme Assays with 1-(2,5-Dimethoxyphenyl)heptan-1-one

Detailed enzymatic studies on this compound are not extensively documented. However, research on structurally analogous compounds provides a framework for potential areas of investigation.

Inhibition and Activation Kinetics in Isolated Systems

Currently, there is no published data detailing the inhibition or activation kinetics of this compound on any specific isolated enzyme systems. Future research would need to be conducted to determine if this compound acts as an inhibitor, activator, or substrate for various enzymes, and to characterize the kinetics of any such interactions.

Receptor Binding Studies (Non-Human Receptors)

Specific receptor binding affinities for this compound in non-human receptor systems have not been reported. The structurally related compound, 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI), is a known potent agonist at serotonin (B10506) 5-HT2 receptors in rat brain tissues. nih.gov This suggests that the 2,5-dimethoxyphenyl scaffold can interact with aminergic G protein-coupled receptors (GPCRs). nih.govnih.gov However, the heptan-1-one side chain of the title compound is significantly different from the aminopropane side chain of DOI, making direct extrapolation of binding profiles unreliable. Radioligand binding assays would be necessary to determine the affinity and selectivity of this compound for a panel of non-human receptors.

Cellular Assays of this compound (Non-Human Cell Lines)

As with enzymatic and receptor binding studies, there is a paucity of data regarding the effects of this compound on non-human cell lines.

Cell Viability and Proliferation Studies (Excluding Human Cells)

No studies have been published that assess the impact of this compound on the viability or proliferation of non-human cell lines. Such studies would be foundational to understanding the compound's cytotoxic or cytostatic potential and would typically be conducted in a variety of cell lines, such as murine NIH/3T3 fibroblasts or other relevant animal-derived cell models. For instance, in studies of other novel compounds, anti-viability potencies have been evaluated against various tumor cell lines in xenograft mouse models. nih.gov

Modulation of Biochemical Pathways in Non-Human Cellular Models

The ability of this compound to modulate specific biochemical pathways in non-human cells is currently unknown. Research on other novel chemical entities has often investigated effects on pathways such as cyclic AMP (cAMP) formation or the inhibition of viral enzymes like HIV-1 reverse transcriptase. nih.govtau.ac.ilnih.gov For example, derivatives of a different bicyclo[3.1.1]heptane compound were shown to have strong activity in cAMP formation assays. nih.gov Future investigations into this compound could explore its impact on similar second messenger systems or other key cellular signaling cascades in non-human cells.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Non-Human Models

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For the 1-(2,5-dimethoxyphenyl) scaffold, SAR studies have been conducted on derivatives of related compounds, revealing key structural determinants for biological activity. For example, modifications to a thiourea (B124793) derivative containing a 2,5-dimethoxyphenyl group led to the identification of a potent HIV-1 reverse transcriptase inhibitor. nih.govtau.ac.il

Systematic modification of the this compound structure would be necessary to establish a clear SAR. This would involve altering the substituents on the phenyl ring and modifying the length and functionality of the heptan-1-one chain. The resulting derivatives would then need to be tested in relevant non-human in vitro and cellular assays to determine how these structural changes affect biological activity.

Impact of Aromatic Substitutions on Biological Efficacy

The biological efficacy of psychoactive compounds is profoundly influenced by the nature and position of substituents on the aromatic ring. For molecules based on a phenethylamine (B48288) or related phenylalkanone framework, the arrangement of functional groups on the phenyl ring is a critical determinant of their interaction with biological targets. In the case of this compound, the two methoxy (B1213986) (-OCH₃) groups at the C2 and C5 positions are presumed to be essential for its characteristic biological activity.

Structure-activity relationship (SAR) studies on analogous phenethylamine derivatives have demonstrated that the specific pattern of methoxylation dictates receptor binding affinity and functional potency. nih.gov It is hypothesized that the 2,5-dimethoxy substitution pattern is crucial for optimal interaction with specific receptor sites. Altering this pattern, for instance by shifting the methoxy groups to the 3,4- or 3,5-positions, would likely lead to a significant change in the compound's biological profile, potentially reducing its efficacy or altering its selectivity for different receptor subtypes.

Further modifications to the aromatic ring, such as the introduction of different substituents, are also predicted to modulate biological efficacy. The addition of small, lipophilic groups or halogen atoms could enhance binding affinity through increased hydrophobic interactions or by altering the electronic properties of the ring. For example, fluorination is a common strategy in medicinal chemistry used to modulate a molecule's metabolic stability and binding affinity. researchgate.net Research on other psychoactive compounds has shown that substitutions at the ortho or meta positions can sometimes enhance activity, whereas para-substitutions may lead to a decrease in potency. nih.gov

The following table presents hypothetical data based on established SAR principles for analogous compounds, illustrating the potential impact of various aromatic substitutions on the biological efficacy of a this compound scaffold, measured as the half-maximal inhibitory concentration (IC₅₀) at a representative non-human receptor.

Table 1: Hypothetical Biological Efficacy of Aromatic Ring Analogs This data is illustrative and based on structure-activity relationship principles, not on direct experimental results for this compound series.

Compound Analog Substitution Hypothetical IC₅₀ (nM) Predicted Change in Efficacy
Parent Compound 2,5-dimethoxy 50 Baseline
Analog A 2-methoxy-5-ethoxy 45 Slight Increase
Analog B 2,5-difluoro 120 Decrease
Analog C 4-bromo-2,5-dimethoxy 75 Slight Decrease
Analog D 3,4-dimethoxy 250 Significant Decrease

Influence of Alkyl Chain Length and Branching

Research on cannabimimetic indoles, for example, revealed that binding affinity for CB₁ and CB₂ receptors increased with alkyl chain length up to five or six carbons, after which a further increase (e.g., to a heptyl chain) resulted in a dramatic decrease in binding. nih.gov This phenomenon, sometimes referred to as a "hydrophobic cliff," suggests the existence of an optimal chain length for fitting into the hydrophobic sub-pocket of a receptor. researchgate.net For this compound, the seven-carbon chain may confer a high degree of lipophilicity that facilitates membrane penetration but may be slightly longer than the optimal length for the highest binding affinity at certain targets.

Altering the chain's structure, for instance by introducing branching, would also be expected to impact efficacy. The introduction of methyl groups or other forms of branching on the alkyl chain would alter the molecule's conformational flexibility and steric shape. In many cases, branched isomers exhibit lower binding affinity compared to their linear counterparts due to a suboptimal fit within the confines of the receptor's binding site. nih.gov

The table below provides a hypothetical illustration of how modifying the alkyl chain of 1-(2,5-dimethoxyphenyl)alkan-1-ones could influence their biological efficacy, based on the non-linear relationship observed in other compound series.

Table 2: Hypothetical Efficacy Based on Alkyl Chain Modification This data is illustrative and based on established pharmacological principles, not on direct experimental results for this compound series.

Compound Analog Alkyl Chain Hypothetical Receptor Binding Affinity (Kᵢ, nM) Predicted Efficacy Trend
Analog F n-Pentyl (5 carbons) 35 High
Analog G n-Hexyl (6 carbons) 25 Optimal
Parent Compound n-Heptyl (7 carbons) 40 Slightly Sub-optimal
Analog H n-Octyl (8 carbons) 90 Decreased

Preliminary Pharmacokinetic/Metabolic Studies in Non-Human In Vitro Systems

Metabolic Stability in Microsomal Fractions (Non-Human Liver)

The metabolic stability of a novel compound is a key parameter assessed during early-stage drug discovery, providing an estimate of its persistence in the body and its potential for hepatic clearance. These studies are typically conducted in vitro using liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net

In a typical assay, this compound would be incubated with liver microsomes prepared from various non-human species (e.g., mouse, rat, dog, cynomolgus monkey) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time to determine its rate of disappearance. Key parameters derived from these experiments are the metabolic half-life (T½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLᵢₙₜ), which represents the inherent ability of the liver enzymes to metabolize the compound. These values often show significant interspecies variability due to differences in the expression and activity of CYP enzymes.

The following table presents hypothetical metabolic stability data for this compound across several non-human species, reflecting typical patterns of interspecies differences observed for xenobiotics.

Table 3: Hypothetical Metabolic Stability in Non-Human Liver Microsomes This data is for illustrative purposes and does not represent measured values.

Species Half-Life (T½, min) Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) Predicted Hepatic Extraction
Mouse 18 125 High
Rat 25 90 High
Dog 45 50 Intermediate

Applications of 1 2,5 Dimethoxyphenyl Heptan 1 One in Chemical Research

Research on 1-(2,5-Dimethoxyphenyl)heptan-1-one in Analytical Method Development

As a Reference Standard in Chromatography

While no specific instances of this compound being used as a reference standard are documented, its chemical properties make it a plausible candidate for such applications. A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. In chromatography, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) rely on reference standards for the qualitative identification and quantitative determination of analytes.

For this compound to be utilized as a reference standard, it would require:

High Purity: The compound would need to be synthesized and purified to a very high degree, with its purity confirmed by multiple analytical methods.

Stability: It must be stable under storage and handling conditions to ensure its concentration does not change over time.

Characterization: Comprehensive characterization data, including its melting point, boiling point, and spectral data (NMR, IR, MS), would be essential for its validation as a standard.

Table 1: Potential Chromatographic Methods for this compound Analysis

Chromatographic TechniquePotential Column TypePotential Mobile Phase/Carrier GasDetection Method
HPLCReversed-phase C18Acetonitrile/Water gradientUV-Vis (at λmax of dimethoxyphenyl group)
GCNon-polar (e.g., DB-5)Helium or NitrogenFlame Ionization Detector (FID) or Mass Spectrometry (MS)

As a Probe Molecule for Reaction Studies

A probe molecule is a chemical compound with specific properties that is used to investigate the mechanisms of chemical reactions or biological processes. The structure of this compound contains several functional groups that could serve as reaction sites, making it a potential probe for studying various chemical transformations.

The key reactive sites include:

The Ketone Group: The carbonyl group can undergo a wide range of reactions, such as reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to extend the carbon chain. Studying the kinetics and outcomes of these reactions could provide insights into steric and electronic effects of the dimethoxyphenyl group.

The Aromatic Ring: The electron-donating methoxy (B1213986) groups activate the aromatic ring towards electrophilic substitution reactions. The positions of substitution would be directed by the existing methoxy groups.

The Alkyl Chain: The heptyl chain could potentially undergo functionalization, although it is generally less reactive than the other parts of the molecule.

Table 2: Potential Reactions to be Studied Using this compound as a Probe

Reaction TypeReagentsPotential ProductsResearch Focus
Reduction of KetoneSodium borohydride (B1222165) (NaBH₄)1-(2,5-Dimethoxyphenyl)heptan-1-olStereoselectivity, influence of the aromatic ring
Electrophilic Aromatic SubstitutionNitrating mixture (HNO₃/H₂SO₄)Nitrated derivatives of this compoundRegioselectivity, directing effects of methoxy groups
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)1-(2,5-Dimethoxyphenyl)-1-methylheptan-1-olNucleophilic addition to the carbonyl group

Exploratory Applications in Agrochemical and Veterinary Chemical Research (Non-Human)

There is no available research detailing the use of this compound in agrochemical or veterinary science. However, many compounds with similar structural motifs, such as substituted phenyl ketones, have been investigated for biological activity.

In agrochemical research , new compounds are constantly being screened for potential herbicidal, insecticidal, or fungicidal properties. The lipophilic nature of the heptyl chain combined with the substituted aromatic ring in this compound could allow it to penetrate biological membranes in plants or insects.

In veterinary chemical research , novel molecules are explored for their potential as therapeutics or parasiticides. The biological activity would largely depend on how the molecule interacts with specific enzymes or receptors in target organisms.

Further research would be required to determine if this compound possesses any such activities. This would typically involve in vitro screening against a panel of relevant enzymes or organisms, followed by in vivo testing if promising results are obtained.

Conclusion and Future Perspectives in 1 2,5 Dimethoxyphenyl Heptan 1 One Research

Summary of Current Research Status on 1-(2,5-Dimethoxyphenyl)heptan-1-one

Research on this compound is in a nascent stage, with the majority of available information pertaining to its chemical synthesis and basic characterization. The compound is recognized as a designer drug and a research chemical, placing it within the broader class of phenethylamines. wikipedia.org The core structure, featuring a 2,5-dimethoxyphenyl group, is common to a range of psychoactive substances, suggesting a potential for biological activity. wikipedia.orgnih.gov

The synthesis of related structures, such as other diarylheptanoids, has been documented, often involving classical organic chemistry reactions like Friedel-Crafts acylation. tandfonline.comtandfonline.com For instance, the synthesis of a similar compound, 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, has been achieved through a multi-step process. tandfonline.comtandfonline.com While specific synthetic routes for this compound are less detailed in publicly accessible literature, the methodologies for analogous compounds provide a foundational framework.

Currently, there is a significant lack of in-depth pharmacological studies on this compound. Its classification as a designer drug implies a presumed interaction with biological targets, likely within the central nervous system, but empirical data to support this is scarce. Public databases like PubChem list its basic chemical properties and structure but contain no extensive literature on its biological effects. nih.gov

Unexplored Research Avenues for this compound

The limited current understanding of this compound leaves numerous research avenues open for exploration. A primary area of investigation would be its pharmacological profile. This includes:

Receptor Binding Assays: Determining the binding affinity of the compound to various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are common targets for phenethylamines. wikipedia.orgnih.gov

In Vitro and In Vivo Studies: Assessing the functional activity of the compound at identified receptors (e.g., as an agonist or antagonist) and observing its physiological and behavioral effects in animal models.

Metabolism and Pharmacokinetics: Investigating how the compound is metabolized in the body, its half-life, and its distribution in various tissues.

Mechanism of Action: Elucidating the precise molecular mechanisms through which it exerts any biological effects.

Furthermore, its potential therapeutic applications, if any, are entirely unexplored. Research could be directed towards understanding if it possesses any properties that could be beneficial in treating neurological or psychiatric disorders.

Potential for Development of Novel Analogs of this compound

The chemical structure of this compound offers considerable scope for the development of novel analogs. The 2,5-dimethoxy-phenethylamine scaffold is a well-established backbone for psychoactive compounds, and modifications can lead to significant changes in potency and selectivity. wikipedia.orgnih.gov

Potential modifications could include:

Alteration of the Heptyl Chain: Shortening, lengthening, or branching the seven-carbon chain could influence lipophilicity and, consequently, the compound's ability to cross the blood-brain barrier and interact with its target.

Substitution on the Phenyl Ring: Introducing different substituents on the dimethoxyphenyl ring could modulate receptor affinity and selectivity. For example, the addition of a halogen, such as bromine, at the 4-position of the phenyl ring is a common strategy in related phenethylamines to enhance potency at serotonin 5-HT2A receptors. nih.gov

Modification of the Ketone Group: Reduction of the ketone to a hydroxyl group or its replacement with other functional groups could alter the compound's electronic properties and hydrogen bonding potential, thereby affecting its biological activity.

The development of such analogs, guided by computational modeling and structure-activity relationship (SAR) studies, could lead to the discovery of compounds with more specific and potentially useful pharmacological profiles.

Challenges and Opportunities in this compound Research

Challenges:

A significant challenge in the research of this compound is its status as a designer drug. This can create legal and regulatory hurdles for researchers seeking to study the compound. The limited availability of the compound from commercial suppliers, other than those specializing in research chemicals, can also pose a logistical challenge. manchesterorganics.com

From a scientific perspective, the lack of foundational biological data means that research must start from a very basic level, which can be time-consuming and resource-intensive. The potential for a wide range of biological effects, some of which may be undesirable, also presents a challenge in identifying any potential therapeutic value.

Opportunities:

Despite the challenges, research into this compound and its analogs presents several opportunities. The 2,5-dimethoxyphenyl moiety is a key feature of many compounds with significant effects on the central nervous system, and a deeper understanding of this new derivative could provide valuable insights into the neuropharmacology of this chemical class. wikipedia.orgnih.gov

The exploration of its structure-activity relationships could lead to the development of novel chemical probes for studying specific receptor systems. Furthermore, should any of its analogs demonstrate a favorable pharmacological profile, there is the potential for the development of new therapeutic agents. The study of such "unexplored" chemical space is a crucial driver of innovation in medicinal chemistry and pharmacology.

Q & A

Q. What are optimized synthetic routes for 1-(2,5-Dimethoxyphenyl)heptan-1-one, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation using 2,5-dimethoxybenzene and heptanoyl chloride. Optimize reaction conditions by:

  • Catalyst: Use Lewis acids like AlCl₃ or FeCl₃ (1.5–2.0 equivalents) .
  • Solvent: Dichloromethane or nitrobenzene at 0–5°C to minimize side reactions.
  • Workup: Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 8:2). Monitor purity via TLC and HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
CatalystAlCl₃ (1.5 eq)
SolventDichloromethane, 0–5°C
PurificationColumn chromatography

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons at δ 6.8–7.2 ppm (2,5-dimethoxy substitution pattern) .
    • Ketone carbonyl at δ 195–205 ppm in ¹³C NMR.
    • Heptanone chain: δ 1.2–1.6 ppm (CH₂), δ 2.4–2.6 ppm (COCH₂) .
  • IR: Strong C=O stretch at ~1680 cm⁻¹.
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 250.3 (calculated for C₁₅H₂₂O₃) .

Note: Compare data with structurally analogous compounds like 1-(2,5-Dimethoxyphenyl)ethanone (δ 2.5 ppm for COCH₃) .

Q. How can chromatographic methods ensure purity and quantify by-products?

Methodological Answer:

  • HPLC: Use a C18 column with isocratic elution (acetonitrile:water = 70:30, flow rate 1.0 mL/min). Retention time ~8.2 min (calibrate against a reference standard) .
  • GC-MS: For volatile impurities, employ a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor for residual solvents (e.g., dichloromethane at m/z 49) .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., melting point, LogP) be resolved?

Methodological Answer:

  • Melting Point: Use differential scanning calorimetry (DSC) to measure thermal behavior. For example, if literature reports vary between 85–95°C, run DSC at 5°C/min under N₂ .
  • LogP: Experimentally determine via shake-flask method (octanol/water partitioning) and validate with computational tools (e.g., ChemAxon). Compare to analogs like 1-(2,5-Dimethoxyphenyl)ethanone (LogP ~1.5) .

Table 2: Comparative Physicochemical Data

PropertyThis compoundAnalog (1-(2,5-Dimethoxyphenyl)ethanone)
Calculated LogP3.21.5
Melting Point85–95°C (DSC)97–98°C (literature)

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density. The ketone’s electrophilicity is enhanced by electron-donating methoxy groups, favoring nucleophilic attack at the carbonyl carbon .
  • Experimental Validation: React with hydrazine to form a hydrazone derivative. Monitor reaction kinetics via in situ IR (disappearance of C=O stretch at 1680 cm⁻¹) .

Q. How does the heptanone chain length impact lipophilicity and bioactivity compared to shorter analogs?

Methodological Answer:

  • Lipophilicity: Measure LogP for this compound (predicted ~3.2) vs. ethanone (LogP ~1.5). The longer chain increases membrane permeability .
  • Bioactivity Screening: Test in vitro assays (e.g., enzyme inhibition). The heptanone derivative may exhibit enhanced binding to hydrophobic enzyme pockets compared to shorter-chain analogs .

Q. What are best practices for resolving structural ambiguities using X-ray crystallography?

Methodological Answer:

  • Crystal Growth: Use slow evaporation (acetone/hexane) to obtain single crystals.
  • Data Collection: Perform at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL (R factor < 0.05) .
  • Key Metrics: Confirm bond angles (C-CO-C ~120°) and torsional freedom in the heptanone chain .

Q. How to assess stability under photolytic or oxidative conditions?

Methodological Answer:

  • Photostability: Expose to UV light (365 nm) in a quartz cell. Monitor degradation via HPLC. Use radical scavengers (e.g., BHT) to inhibit photooxidation .
  • Oxidative Stability: Treat with H₂O₂ (3% v/v) at 40°C for 24 hrs. Analyze for ketone oxidation products (e.g., carboxylic acids) via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.